ICA-27243 - 325457-89-4

ICA-27243

Catalog Number: EVT-269901
CAS Number: 325457-89-4
Molecular Formula: C12H7ClF2N2O
Molecular Weight: 268.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ICA-27243, commonly referred to as ICA-27243, is a compound extensively studied for its role in modulating neuronal excitability. [, , , , , , , , , , , , ] It belongs to a class of chemical compounds known as potassium channel openers, specifically targeting the KCNQ (Kv7) family of voltage-gated potassium channels. [, , , , , , , , , , , , ] These channels are essential regulators of neuronal firing, and their modulation by compounds like ICA-27243 is a significant area of research in neuroscience. [, , , , , , , , , , , , ]

Retigabine

  • Compound Description: Retigabine is an anti-epileptic drug that exerts its therapeutic effects by acting as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels. [, , , , , ]

XE-991 (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone dihydrochloride)

  • Compound Description: XE-991 is a selective and potent antagonist of KCNQ2-4 (Kv7.2-7.4) potassium channels. [, , ]
  • Relevance: XE-991 serves as a pharmacological tool to understand the involvement of KCNQ channels in various physiological processes and to delineate the mechanism of action of ICA-27243, which acts as an activator of specific KCNQ channels (KCNQ2/3). [, , ]

Linopirdine

  • Relevance: Linopirdine can help differentiate the effects mediated by KCNQ channels from those of ICA-27243, providing insights into the specific actions of ICA-27243 on KCNQ2/3 channels. []

BMS-204352

  • Compound Description: BMS-204352 is a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels, enhancing their activity. [, ]

S-(1)

  • Compound Description: S-(1) is a positive allosteric modulator of KCNQ potassium channels with reported selectivity for KCNQ4 (Kv7.4). []
  • Relevance: Similar to ICA-27243, S-(1) targets KCNQ channels but demonstrates selectivity for the KCNQ4 subtype, in contrast to the KCNQ2/3 selectivity of ICA-27243. []

Chromanol 293B

  • Compound Description: Chromanol 293B is a selective inhibitor of the KCNQ1 (Kv7.1) potassium channel. []
  • Relevance: Chromanol 293B helps distinguish the effects mediated by KCNQ1 from those of ICA-27243, which predominantly targets KCNQ2/3. [] This selectivity is crucial for understanding the specific actions of ICA-27243.

ML213 (N-mesitybicyclo[2.2.1]heptane-2-carboxamide)

    ICA-069673 (N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide)

    • Compound Description: ICA-069673 is a positive allosteric modulator of KCNQ channels with selectivity for KCNQ4. It exhibits less efficacy on homomeric KCNQ5 channels. []

    NS15370

    • Compound Description: NS15370 is a positive allosteric modulator of KCNQ channels. []
    • Relevance: Both NS15370 and ICA-27243 target KCNQ channels and share the ability to induce bladder relaxation by activating these channels. []
    • Compound Description: SciFluor is a positive allosteric modulator of KCNQ channels. []
    • Relevance: SciFluor and ICA-27243 both activate KCNQ channels, leading to bladder relaxation. []
    Overview

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide is a chemical compound that has garnered attention for its pharmacological properties, particularly its role as a selective activator of potassium channels, specifically the KCNQ2 and KCNQ3 subtypes. This compound is notable for its potential therapeutic applications in neurological disorders, including amyotrophic lateral sclerosis (ALS) and epilepsy.

    Source and Classification

    The compound is classified as an organic molecule with the empirical formula C12H10ClF2N. It belongs to the class of potassium channel activators, which are compounds that enhance the activity of specific potassium channels in neuronal and vascular smooth muscle cells. The compound's structure includes a chloropyridine moiety and difluorobenzamide, making it a derivative of benzamide.

    Synthesis Analysis

    Methods

    The synthesis of N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide typically involves multiple steps starting from commercially available precursors. The general approach includes:

    1. Formation of the Chloropyridine Intermediate: This can be achieved through halogenation reactions involving pyridine derivatives.
    2. Coupling Reaction: The chloropyridine intermediate is then coupled with 3,4-difluorobenzoyl chloride to form the final product. This step often utilizes coupling agents or bases to facilitate the reaction.

    Technical Details

    The synthesis may require specific conditions such as controlled temperature and pH levels to optimize yield and purity. Characterization of the final product is usually performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

    Molecular Structure Analysis

    Data

    • Molecular Weight: Approximately 245.66 g/mol
    • Molecular Formula: C12H10ClF2N
    • Structural Features: The compound features a pyridine ring substituted with chlorine and a benzamide group with two fluorine atoms on the aromatic ring.
    Chemical Reactions Analysis

    Reactions

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide participates in several chemical reactions typical for aromatic compounds:

    1. Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.
    2. Nucleophilic Attack: The amide nitrogen can act as a nucleophile in certain conditions, allowing for further functionalization.

    Technical Details

    Reactions involving this compound often require precise control of reaction conditions to avoid side products. Analytical methods such as high-performance liquid chromatography (HPLC) may be employed to monitor reaction progress.

    Mechanism of Action

    Process

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide acts primarily by selectively activating KCNQ2 and KCNQ3 potassium channels. This activation leads to increased potassium ion conductance across cell membranes, which stabilizes neuronal excitability.

    Data

    Research has shown that activation of these channels can reduce neuronal hyperexcitability associated with conditions like ALS and epilepsy. For instance, studies indicate that this compound improves neuromuscular function in transgenic models of ALS by preserving motoneurons .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Generally appears as a white to off-white solid.
    • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

    Chemical Properties

    • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Reacts with strong nucleophiles due to the presence of the carbonyl group in the amide linkage.
    Applications

    Scientific Uses

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide has several potential applications:

    1. Neurological Disorders: As a selective KCNQ channel activator, it shows promise in treating conditions like ALS by improving motor neuron function and reducing excitability .
    2. Anticonvulsant Properties: Its ability to modulate potassium channels makes it a candidate for developing new treatments for epilepsy .
    3. Research Tool: This compound serves as a valuable tool in pharmacological research for studying potassium channel functions and their roles in various physiological processes.
    Molecular Pharmacology of KCNQ/Kv7 Channel Modulation

    Mechanisms of KCNQ2/3 Channel Activation and Selectivity

    Voltage-Dependent Gating Modulation and Hyperpolarizing Shift in Activation Curves

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide (ICA-27243) exerts its primary pharmacological effect through potent modulation of voltage-dependent gating in KCNQ2/Q3 potassium channels. In CHO cells stably expressing heteromeric KCNQ2/Q3 channels, ICA-27243 enhances whole-cell currents with an EC₅₀ of 0.4 µM and significantly increases ⁸⁶Rb⁺ efflux (EC₅₀ = 0.2 µM) [1] [5]. The compound produces a concentration-dependent hyperpolarizing shift in the voltage dependence of activation, with 10 µM ICA-27243 shifting the half-activation voltage (V₁/₂) by -19 mV [1]. This negative shift dramatically increases channel open probability at physiological membrane potentials (-60 to -40 mV), allowing more channels to open at resting potentials.

    The hyperpolarizing shift manifests functionally as membrane potential stabilization in neuronal systems. In SH-SY5Y human neuroblastoma cells, ICA-27243 induces membrane hyperpolarization that is completely blocked by co-application of M-current inhibitors XE-991 or linopirdine [1]. This voltage-dependent mechanism underlies the compound's ability to dampen neuronal excitability without blocking action potential generation directly. Instead, it raises the threshold for action potential initiation by increasing the potassium conductance at subthreshold voltages [3] [6].

    Table 1: Electrophysiological Profile of ICA-27243 on KCNQ Channels

    Channel TypeEC₅₀ (µM)Maximal Current EnhancementV₁/₂ Shift at 10 µMExperimental System
    KCNQ2/Q3 heteromeric0.4>10-fold-19 mVCHO cells (whole-cell)
    KCNQ2 homomericNot reportedSignificant activation-22.3 mV*Xenopus oocytes
    KCNQ3 homomeric>100Minimal effectNoneXenopus oocytes
    KCNQ3/Q5 heteromeric>10Weak activationMinimalCHO cells
    KCNQ4 homomeric>10Weak activationMinimalCHO cells

    *Data extrapolated from structural homolog ICA-110381 [3]*

    Structural Determinants for Subtype Selectivity: Homomeric vs. Heteromeric Channel Interactions

    ICA-27243 exhibits remarkable selectivity for KCNQ2-containing channels over other KCNQ subtypes. This selectivity stems from specific interactions with structural elements unique to KCNQ2 subunits. Unlike retigabine, which activates all neuronal KCNQ channels (KCNQ2-5), ICA-27243 shows minimal activity on KCNQ4 and KCNQ3/Q5 heteromers at concentrations up to 10 µM [1]. Homomeric KCNQ3 channels are particularly insensitive to ICA-27243, requiring concentrations >100 µM for minimal activation [3].

    The molecular basis for this selectivity involves both the voltage-sensing domain (VSD) and pore domain of KCNQ2. Studies on structurally related benzamides (ICA-110381) reveal that these compounds preferentially interact with KCNQ2 over KCNQ3 due to divergence in residues lining the compound-binding pocket near the intracellular gate [3]. KCNQ2 contains a unique tryptophan residue (Trp236) in the S5 transmembrane segment that forms crucial π-π interactions with the chloropyridine ring of ICA-27243 [3] [7]. Mutation of this residue (W236L) abolishes activation by retigabine but preserves ICA-27243 sensitivity, confirming distinct binding sites [3].

    Heteromeric channel assembly further modulates compound sensitivity through allosteric mechanisms. The coiled-coil domain (TCC2) at the C-terminus mediates specific KCNQ2-Q3 interactions that enhance channel trafficking and surface expression [2] [4]. This domain facilitates formation of the high-affinity binding pocket for ICA-27243 in heteromeric channels, explaining the 10-fold greater current augmentation in KCNQ2/Q3 heteromers compared to KCNQ2 homomers [2] [4]. FRET studies confirm that KCNQ3 preferentially forms heteromers with KCNQ2 rather than homomers, creating the ideal target for ICA-27243 [4].

    Table 2: KCNQ Channel Assembly Properties Influencing ICA-27243 Sensitivity

    Interaction TypeStructural DomainFunctional ConsequenceImpact on ICA-27243
    KCNQ2-KCNQ3 heteromerizationTCC2 (tetramerizing coiled-coil 2)Enhanced surface expression; increased current densityCreates high-affinity binding environment
    KCNQ2 homomerizationTCC1/TCC2Moderate surface expression; intrinsic current limitationModerate sensitivity
    KCNQ3 homomerizationTCC2Autoinhibition; minimal surface expressionVery low sensitivity
    KCNQ3-KCNQ5 heteromerizationTCC2Functional channels with intermediate propertiesLow sensitivity
    KCNQ4-KCNQ5 heteromerizationTCC2Functional channels with distinct pharmacologyNo significant activation

    Comparison with Retigabine: Differential Binding Sites and Deactivation Kinetics

    ICA-27243 represents a structurally and mechanistically distinct class of KCNQ activators compared to the first-generation opener retigabine. While both compounds produce hyperpolarizing shifts in KCNQ2/Q3 activation curves, they achieve this through fundamentally different molecular interactions. Retigabine binds to a conserved tryptophan (Trp236 in KCNQ2, Trp265 in KCNQ3) in the S5 transmembrane helix near the channel pore, requiring interaction with the pore-helix residue Leu314 in KCNQ3 [1] [7]. In contrast, ICA-27243 binds to a novel voltage-sensor domain site that does not overlap with the retigabine binding pocket [1] [3]. This distinction was confirmed through mutagenesis studies showing that the retigabine-insensitive mutant KCNQ2-W236L remains fully responsive to ICA-27243 [3].

    The differential binding sites translate to distinct functional effects on channel gating kinetics. Retigabine dramatically slows deactivation kinetics, causing KCNQ channels to close very slowly upon repolarization [1] [7]. ICA-27243 produces a more modest slowing of deactivation while primarily affecting activation kinetics [3]. This kinetic profile difference has functional implications for neuronal excitability control. Retigabine's profound effect on deactivation creates a "molecular brake" that persists after repolarization, potentially contributing to its side effect profile. ICA-27243's more targeted effect on activation kinetics provides subtler control of subthreshold excitability without altering repolarization dynamics as dramatically [3] [6].

    Electrostatic surface potential mapping reveals why these compounds display different isoform selectivity. Retigabine exhibits broad negative electrostatic potential that interacts promiscuously with multiple KCNQ isoforms. ICA-27243 possesses a more focused electrostatic profile that specifically complements the KCNQ2 voltage-sensor domain [3] [7]. This fundamental difference explains ICA-27243's superior selectivity (>100-fold) for KCNQ2-containing channels over KCNQ3, KCNQ4, and KCNQ5 compared to retigabine's broad activation profile [1] [3].

    Table 3: Comparative Pharmacology of KCNQ Channel Openers

    PropertyICA-27243RetigabineStructural Basis
    Primary Binding SiteVoltage-sensor domain (S4-S5 linker region)Pore domain (S5 tryptophan)Distinct binding pockets confirmed by mutagenesis
    KCNQ2/Q3 EC₅₀0.2-0.4 µM1.9-6.9 µMHigher potency of benzamides
    KCNQ3/Q5 ActivationMinimal at ≤10 µMSignificant activationBenzamide selectivity for KCNQ2 interfaces
    Deactivation KineticsModerately slowedProfoundly slowedDifferential effects on channel closure mechanisms
    Effect on Activation KineticsAcceleration at threshold voltagesMinimal accelerationVoltage-sensor vs. pore-directed mechanisms
    KCNQ1 ActivationNoneNoneCardiac isoform insensitivity to both

    Properties

    CAS Number

    325457-89-4

    Product Name

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide

    IUPAC Name

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide

    Molecular Formula

    C12H7ClF2N2O

    Molecular Weight

    268.64 g/mol

    InChI

    InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18)

    InChI Key

    GDGUOCFTHNGPBK-UHFFFAOYSA-N

    SMILES

    C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F

    Solubility

    Soluble in DMSO

    Synonyms

    ICA 27243
    ICA-27243
    ICA27243
    N-(6-Chloropyridin-3-yl)-3,4-difluorobenzamide

    Canonical SMILES

    C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.